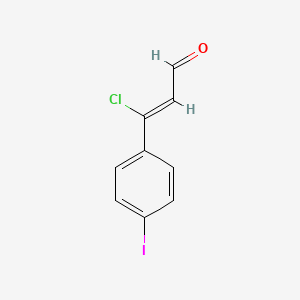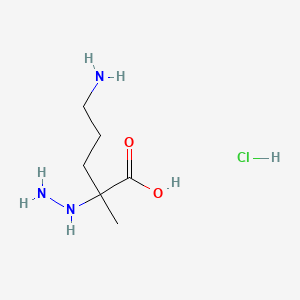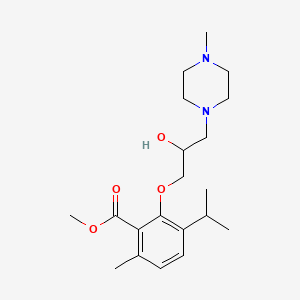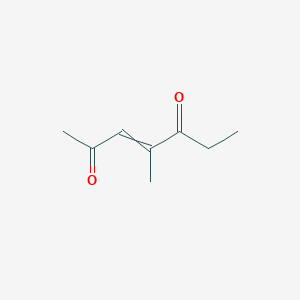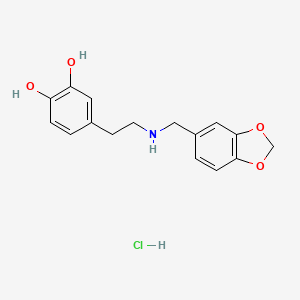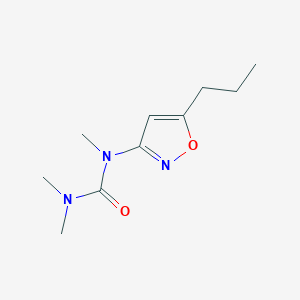![molecular formula C5H8N4O2S B14631865 Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate CAS No. 57235-70-8](/img/structure/B14631865.png)
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. This compound is characterized by the presence of a tetrazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl ester with a tetrazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar reactivity.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Tetrazole-based Esters: Esters derived from tetrazole with different alkyl or aryl groups.
Uniqueness
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate is unique due to its specific combination of a tetrazole ring and a methyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57235-70-8 |
|---|---|
Molekularformel |
C5H8N4O2S |
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
methyl 2-(tetrazol-1-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C5H8N4O2S/c1-11-5(10)2-12-4-9-3-6-7-8-9/h3H,2,4H2,1H3 |
InChI-Schlüssel |
APLKNWWDMVSBHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSCN1C=NN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


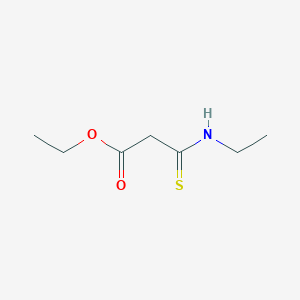
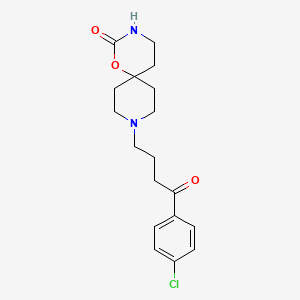
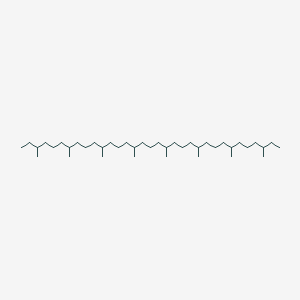
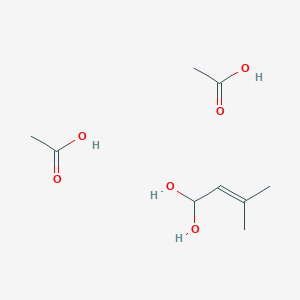
![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
